molecular formula C17H18O2 B12114986 Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate

Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12114986
M. Wt: 254.32 g/mol
InChI Key: OHWQRYMEJWQUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a carboxylate ester group at the 3-position of the biphenyl structure and an isopropyl group at the 4’-position. The biphenyl core is a common structural motif in organic chemistry, known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors for the Suzuki-Miyaura coupling, ensuring efficient heat and mass transfer. The esterification step can be performed in large batch reactors with appropriate temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The biphenyl core can intercalate with DNA, potentially affecting gene expression and cellular functions . The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-isopropyl-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the isopropyl group and the carboxylate ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

methyl 3-(4-propan-2-ylphenyl)benzoate

InChI

InChI=1S/C17H18O2/c1-12(2)13-7-9-14(10-8-13)15-5-4-6-16(11-15)17(18)19-3/h4-12H,1-3H3

InChI Key

OHWQRYMEJWQUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.